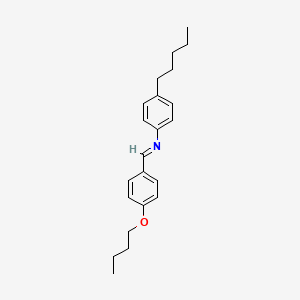

4-N-BUTOXYBENZYLIDENE-4'-PENTYLANILINE

Description

Significance of Azomethine (Schiff Base) Linkages in Liquid Crystal Research

The central azomethine group (-CH=N-), the defining feature of a Schiff base, plays a crucial role in the liquid crystalline behavior of 4-N-butoxybenzylidene-4'-pentylaniline. This linkage is highly significant in the design of liquid crystal molecules for several reasons:

Molecular Linearity and Rigidity: The azomethine linkage helps to maintain a linear and rigid core structure. This rod-like geometry is essential for the molecules to pack with the necessary orientational order to form a stable mesophase.

Polarizability: The presence of the imine group and its conjugation with the adjacent phenyl rings increases the polarizability of the molecule. This enhances the intermolecular attractive forces (specifically, dispersion forces) that are necessary to stabilize the liquid crystalline state.

Ease of Synthesis: Schiff bases are generally synthesized through a straightforward condensation reaction between an aldehyde (in this case, 4-butoxybenzaldehyde) and a primary amine (4-pentylaniline), making them accessible for research and development.

These characteristics have made Schiff bases a foundational and extensively studied class of compounds in the development of new liquid crystalline materials.

Historical Context and Relationship to Benchmark Nematic Liquid Crystals

The study of Schiff base liquid crystals holds a significant place in the history of liquid crystal technology. One of the most important early liquid crystals, which enabled the development of the first practical liquid crystal displays (LCDs), was N-(4-Methoxybenzylidene)-4-butylaniline, commonly known as MBBA. mdpi.comresearchgate.netrsc.org Synthesized in the late 1960s, MBBA was a landmark achievement because it was one of the first compounds to exhibit a nematic liquid crystal phase at room temperature. mdpi.com

This compound belongs to the same homologous series of N-(p-n-alkoxybenzylidene)-p-n-alkylanilines as MBBA. This series is often denoted as nO.m, where 'n' is the number of carbon atoms in the alkoxy chain and 'm' is the number of carbon atoms in the alkyl chain. Thus, MBBA is 1O.4, while the subject of this article is 4O.5. Research on the nO.m series has been extensive, as varying the lengths of the flexible 'n' and 'm' chains allows for the fine-tuning of properties such as melting point and the temperature range of the liquid crystal phase.

While specific data for this compound (4O.5) is not widely published, extensive studies have been conducted on its close homolog, 4-butoxybenzylidene-4'-butylaniline (BBBA), or 4O.4. The properties of BBBA provide a strong indication of the behavior of 4O.5, as properties within a homologous series tend to vary in a predictable manner. nist.gov BBBA is known to exhibit multiple mesophases, including smectic and nematic phases, with a transition to the isotropic liquid occurring well above room temperature. researchgate.net

Below is a data table for the benchmark compound MBBA and the closely related compound BBBA, which illustrates the typical thermal properties of this class of Schiff base liquid crystals.

| Compound Name | Abbreviation | Formula | Crystal to Nematic Transition (TCN) | Nematic to Isotropic Transition (TNI) |

| N-(4-Methoxybenzylidene)-4-butylaniline | MBBA (1O.4) | C₁₈H₂₁NO | ~22 °C (295.3 K) mdpi.com | ~44 °C (317 K) mdpi.com |

| 4-Butoxybenzylidene-4'-butylaniline | BBBA (4O.4) | C₂₁H₂₇NO | Varies | ~67 °C (340 K) researchgate.net |

Note: Transition temperatures can vary slightly based on purity and measurement technique. The crystal-to-nematic transition for BBBA can be complex, involving multiple solid forms.

This historical and chemical relationship places this compound firmly within a class of materials that were not only historically pivotal for the development of display technologies but also continue to be subjects of fundamental research into the structure-property relationships that govern the liquid crystalline state of matter.

Properties

IUPAC Name |

1-(4-butoxyphenyl)-N-(4-pentylphenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO/c1-3-5-7-8-19-9-13-21(14-10-19)23-18-20-11-15-22(16-12-20)24-17-6-4-2/h9-16,18H,3-8,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRVNADYIJXVWHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3068201 | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39777-05-4 | |

| Record name | N-[(4-Butoxyphenyl)methylene]-4-pentylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39777-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N-((4-butoxyphenyl)methylene)-4-pentyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039777054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, N-[(4-butoxyphenyl)methylene]-4-pentyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3068201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Molecular Structure Elucidation of 4 N Butoxybenzylidene 4 Pentylaniline

Chemical Synthesis Pathways and Optimization

The primary and most common method for synthesizing 4-n-butoxybenzylidene-4'-pentylaniline, a Schiff base, is through the condensation reaction of an appropriately substituted benzaldehyde (B42025) and an aniline (B41778). ontosight.aienvironmentaljournals.org Specifically, the synthesis involves the reaction of 4-n-butoxybenzaldehyde with 4-pentylaniline (B1581728). ontosight.ai

The general reaction scheme is as follows:

4-n-butoxybenzaldehyde + 4-pentylaniline → this compound + H₂O

This reaction is typically carried out in an ethanolic solution, where both reactants are dissolved. environmentaljournals.orgmdpi.com To facilitate the reaction, a few drops of a catalytic amount of glacial acetic acid are often added. environmentaljournals.org The mixture is then refluxed for several hours with constant stirring. mdpi.comresearchgate.net The progress of the reaction can be monitored using thin-layer chromatography (TLC). environmentaljournals.org

Upon completion of the reaction, the mixture is cooled, which usually results in the precipitation of the crude product. mdpi.com The solid product is then collected by filtration and washed with cold ethanol (B145695) to remove unreacted starting materials and impurities. ontosight.ai For further purification, recrystallization from a suitable solvent, such as ethanol, is performed until a constant melting point is achieved, indicating a high degree of purity. ontosight.aienvironmentaljournals.org

Optimization of this synthesis pathway involves adjusting several parameters to maximize the yield and purity of the final product. These parameters include:

Reaction Time: The duration of the reflux is critical to ensure the reaction goes to completion.

Catalyst Concentration: The amount of acetic acid can influence the reaction rate.

Solvent: While ethanol is commonly used, other solvents could be explored for better solubility or higher reaction temperatures.

Purification Method: The choice of solvent for recrystallization is crucial for obtaining high-purity crystals.

Spectroscopic and Analytical Techniques for Structural Confirmation (e.g., NMR, FTIR, Mass Spectrometry)

Once synthesized, the precise molecular structure of this compound must be confirmed. This is achieved through a combination of spectroscopic techniques that provide detailed information about the compound's atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their chemical environment. For this compound, characteristic signals would be expected for the aromatic protons, the imine proton (-CH=N-), and the aliphatic protons of the butoxy and pentyl chains. The integration of these signals corresponds to the number of protons of each type, and the splitting patterns (e.g., doublets, triplets, multiplets) reveal the connectivity of the atoms.

¹³C NMR: The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the carbon skeleton of the compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for:

C=N (Imine) stretch: This is a key functional group and typically appears in the region of 1620-1690 cm⁻¹. researchgate.net

C-O (Ether) stretch: Indicative of the butoxy group.

C-H stretches: Aromatic and aliphatic C-H stretching vibrations.

Aromatic C=C stretches: Characteristic absorptions for the benzene (B151609) rings.

The presence and position of these bands provide strong evidence for the successful formation of the Schiff base.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern can help to confirm the presence of the butoxy and pentyl side chains and the benzylidene aniline core.

Purity Assessment and Characterization of Synthesized Samples

Ensuring the purity of the synthesized this compound is crucial, as impurities can significantly affect its liquid crystalline properties. Several techniques are employed for this purpose.

Thin-Layer Chromatography (TLC): As mentioned earlier, TLC is a simple and rapid technique used to monitor the progress of the reaction and to assess the purity of the final product. environmentaljournals.org A pure compound should appear as a single spot on the TLC plate.

Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid. environmentaljournals.org Impurities tend to broaden the melting point range and lower the melting temperature. The melting point of the synthesized compound is measured and compared with literature values if available.

Differential Scanning Calorimetry (DSC): DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. ontosight.airesearchgate.net For liquid crystals, DSC is used to determine the temperatures of phase transitions (e.g., from solid to nematic, and from nematic to isotropic liquid). researchgate.net A pure sample will exhibit sharp and well-defined transition peaks at specific temperatures. The presence of impurities can lead to broadened peaks and shifts in the transition temperatures.

Polarized Optical Microscopy (POM): POM is used to observe the characteristic textures of different liquid crystal phases. ontosight.airesearchgate.net By observing the sample under a polarizing microscope while heating and cooling, the type of liquid crystal phase (e.g., nematic, smectic) and the transition temperatures can be identified. researchgate.net The observation of uniform and well-defined textures is indicative of a pure sample.

Below is an interactive data table summarizing the expected analytical data for this compound based on the analysis of its constituent parts and related structures.

| Technique | Expected Observations |

| ¹H NMR | Signals for aromatic protons, imine proton (-CH=N-), and aliphatic protons of butoxy and pentyl chains with appropriate chemical shifts, integrations, and splitting patterns. |

| ¹³C NMR | Distinct signals for each unique carbon atom in the aromatic rings, imine group, and aliphatic chains. |

| FTIR | Characteristic absorption bands for C=N stretch (around 1620-1690 cm⁻¹), C-O stretch, aromatic and aliphatic C-H stretches, and aromatic C=C stretches. |

| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. Fragmentation pattern consistent with the structure. |

| TLC | A single spot indicating a pure compound. |

| Melting Point | A sharp and well-defined melting point. |

| DSC | Sharp and well-defined peaks corresponding to phase transitions at specific temperatures. |

| POM | Uniform and well-defined textures characteristic of the nematic liquid crystal phase. |

Mesomorphic Phase Behavior and Thermotropic Transitions of 4 N Butoxybenzylidene 4 Pentylaniline

Identification and Characterization of Liquid Crystalline Phases (e.g., Nematic, Smectic)

Compounds in the N-(4-alkoxybenzylidene)-4'-alkylaniline series are well-known for exhibiting a rich variety of liquid crystalline phases, primarily the nematic (N) and various smectic (Sm) phases. It is anticipated that 4-N-butoxybenzylidene-4'-pentylaniline would display a similar thermotropic behavior.

The nematic phase is characterized by long-range orientational order of the rod-like molecules, but no long-range positional order. This phase is the least ordered of the liquid crystal phases and typically appears at higher temperatures before the transition to the isotropic liquid.

At lower temperatures, more ordered smectic phases are expected. In these phases, the molecules are not only orientationally ordered but are also arranged in layers. Depending on the specific arrangement of molecules within these layers, different smectic phases can be identified, such as:

Smectic A (SmA): The molecules are aligned perpendicular to the layer planes.

Smectic C (SmC): The molecules are tilted with respect to the layer normal.

More ordered smectic phases like Smectic B (SmB) and Smectic G (SmG) might also be present at even lower temperatures, exhibiting higher degrees of in-plane positional order.

The identification of these phases is typically carried out using polarized optical microscopy (POM), which reveals characteristic textures for each phase, and X-ray diffraction (XRD) to determine the layer spacing and molecular arrangement. For a compound like this compound, a typical phase sequence upon cooling from the isotropic liquid would be Isotropic -> Nematic -> Smectic A -> Smectic C -> Crystalline Solid.

Thermodynamic Analysis of Phase Transitions (e.g., Enthalpy and Entropy Changes via DSC)

Differential Scanning Calorimetry (DSC) is a primary technique for the thermodynamic analysis of phase transitions in liquid crystals. researchgate.net It measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of transition temperatures, and the associated enthalpy (ΔH) and entropy (ΔS) changes. researchgate.net

Generally, for transitions from a more ordered to a less ordered phase (e.g., Smectic to Nematic, or Nematic to Isotropic), both ΔH and ΔS are positive. The magnitude of these values provides information about the nature of the transition. For example, the Nematic to Isotropic (N-I) transition is a first-order phase transition with a small latent heat. The entropy change for the N-I transition in many calamitic liquid crystals is relatively small. icm.edu.pl

An illustrative data table based on typical values for related compounds is presented below.

| Transition | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) |

| Crystal to Smectic | Value not available | Value not available | Value not available |

| Smectic to Nematic | Value not available | Value not available | Value not available |

| Nematic to Isotropic | Value not available | Value not available | Value not available |

Note: Specific experimental values for this compound are not available in the cited literature. The table is a template for the expected data from a DSC analysis.

Influence of Molecular Architecture on Mesophase Stability and Temperature Range

The stability and temperature range of the mesophases are highly dependent on the molecular architecture of the liquid crystal.

Role of Terminal Alkoxy Chain Length

The length of the terminal alkoxy chain (the butoxy group in this case) plays a crucial role in determining the mesomorphic behavior. Generally, as the alkoxy chain length increases in a homologous series, the following trends are observed:

The melting points tend to decrease, while the clearing points (N-I transition temperature) often show an odd-even effect, with a general trend of decreasing clearing points for longer chains.

Longer alkoxy chains tend to promote the formation of smectic phases over nematic phases. This is because the longer, flexible chains favor a layered arrangement.

Effects of Lateral Substituents in Related Analogues

The introduction of lateral substituents (atoms or groups attached to the side of the molecular core) in related analogues has a significant impact on mesophase stability. Lateral substituents generally:

Increase the width of the molecule, which can disrupt the packing efficiency and lower the clearing temperature.

Can induce changes in the dipole moment and polarizability, which in turn affects the intermolecular forces and mesophase stability.

Depending on the size and position of the substituent, it can either suppress or, in some cases, induce certain mesophases.

Impact of Molecular Design Features on Layered Smectic Phase Formation

A rigid, linear core structure is essential for maintaining the rod-like shape necessary for liquid crystallinity.

The presence of two terminal flexible chains (alkoxy and alkyl) enhances the molecular flexibility and promotes the formation of layered smectic structures. The balance between the rigid core and the flexible chains is critical for the stability of the smectic phase.

Pretransitional Phenomena at Isotropic-Nematic Phase Boundaries

In the isotropic phase, just above the nematic-isotropic (N-I) transition temperature, short-range orientational fluctuations, often referred to as pretransitional phenomena, can be observed. These are precursors to the long-range order of the nematic phase.

These pretransitional effects can be studied by various techniques, including light scattering, magnetic birefringence (Cotton-Mouton effect), and dielectric spectroscopy. The behavior of these properties often follows a power law as the temperature approaches the N-I transition temperature from the isotropic side. For instance, the intensity of scattered light and the magnetic birefringence are observed to diverge as the temperature nears the transition. These phenomena are indicative of the formation of pseudo-nematic domains or cybotactic clusters within the isotropic liquid, which grow in size and correlation length as the N-I transition is approached. Studies on related compounds like N-(4-methoxybenzylidene)-4'-butylaniline (MBBA) have extensively characterized these pretransitional effects. researchgate.net

Electro Optical and Opto Thermal Properties of 4 N Butoxybenzylidene 4 Pentylaniline Systems

Birefringence Studies and Optical Anisotropy

Birefringence, the optical property of a material having a refractive index that depends on the polarization and propagation direction of light, is a fundamental characteristic of nematic liquid crystals like 4-n-butoxybenzylidene-4'-pentylaniline. This property arises from the anisotropic nature of the rod-like molecules and their tendency to align along a common direction, known as the director. The birefringence (Δn) is defined as the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, measured for light polarized parallel and perpendicular to the director, respectively.

Furthermore, the application of an external electrostatic field perpendicular to the nematic director can induce changes in the birefringence values researchgate.netnih.gov. The birefringence of MBBA has been shown to increase with the intensity of the electrostatic field. This is attributed to the enhanced preferential alignment of the molecules, driven by the large electric dipole moments induced parallel to the long molecular axis researchgate.netnih.gov. It is reasonable to infer that this compound would exhibit similar field-induced changes in its optical anisotropy.

Table 1: Birefringence Properties of a Related Compound (MBBA)

| Property | Observation | Reference |

|---|---|---|

| Dispersion | Birefringence decreases with increasing wavelength (normal dispersion). | researchgate.netnih.gov |

| Effect of Electric Field | Birefringence increases with the intensity of an applied electrostatic field. | researchgate.netnih.gov |

Dielectric Properties and Anisotropy (via Broadband Dielectric Spectroscopy)

Broadband dielectric spectroscopy is a powerful technique to investigate the molecular dynamics and polarization mechanisms in liquid crystals. The dielectric anisotropy (Δε), defined as the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director, is a crucial parameter that determines the response of the liquid crystal to an electric field.

For a compound structurally similar to the subject, n-(4-butoxybenzyliden)-4-n-butylaniline, dielectric spectroscopy has been carried out in the frequency range of 100 Hz to 1 MHz researchgate.net. In this related compound, the dielectric anisotropy was found to be negative and relatively small at 1 kHz for temperatures up to 57°C researchgate.net.

In another study on a system containing N-(4-n-butyloxybenzylidene)-4'-methylaniline, it was found that the anisotropy of the dielectric constant has a positive value which increases as the system approaches the crystalline phase finechem-mirea.rufinechem-mirea.ru. Interestingly, in mixtures with 4-n-pentyloxybenzoic acid, the dielectric anisotropy was observed to change its sign from positive to negative at the transition temperature from a high-temperature nematic subphase to a low-temperature one finechem-mirea.ru. The specific electrical conductivity of these compounds typically lies between 10⁻⁷ and 10⁻¹² S·cm⁻¹ finechem-mirea.ru.

These findings suggest that the sign and magnitude of the dielectric anisotropy in this compound are likely to be frequency and temperature-dependent. The presence of polar groups and their orientation relative to the molecular axis would be the determining factors for the dielectric behavior.

Table 2: Dielectric Properties of Related Azomethine Compounds

| Compound/System | Frequency Range | Dielectric Anisotropy (Δε) | Key Findings | Reference |

|---|---|---|---|---|

| n-(4-butoxybenzyliden)-4-n-butylaniline | 100 Hz - 1 MHz | Negative (at 1 kHz, up to 57°C) | Small negative anisotropy observed. | researchgate.net |

| N-(4-n-butyloxybenzylidene)-4'-methylaniline | Not specified | Positive | Anisotropy increases on approaching the crystalline phase. | finechem-mirea.rufinechem-mirea.ru |

Photochromic Responses of the Azomethine Group in Mesogenic Systems

The azomethine (-CH=N-) group present in this compound is a chromophore that can potentially exhibit photochromic behavior. Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by the absorption of electromagnetic radiation. In many azomethine derivatives, this involves a trans-cis isomerization around the C=N double bond upon UV irradiation, with the reverse reaction being either thermally or photochemically driven.

Liquid crystals containing azo groups (-N=N-), which are electronically similar to azomethines, are well-known for their photoisomerization capabilities rsc.org. This reversible isomerization can significantly alter the molecular shape from a linear trans form to a bent cis form, disrupting the liquid crystalline order and leading to changes in the material's optical properties, such as birefringence and absorption spectra researchgate.net.

While specific studies on the photochromic response of this compound are not detailed in the provided search results, the general behavior of azomethine liquid crystals suggests that it could be a photosensitive material. The efficiency of the photoisomerization and the stability of the resulting isomers would depend on the molecular environment and the temperature. The introduction of a lateral nitro group in some azomethine derivatives, for instance, has been shown to affect the mesomorphic properties due to steric hindrance, which could also influence any photochromic behavior nih.gov.

Orientational Order and Response to External Fields (e.g., Electric, Magnetic)

The defining characteristic of the nematic phase is the long-range orientational order of the constituent molecules. This order is described by a parameter, S, which quantifies the degree of alignment with the director. The application of external electric or magnetic fields can manipulate this orientational order, a principle that is fundamental to many liquid crystal applications.

Response to Electric Fields: The response of this compound to an electric field is governed by its dielectric anisotropy (Δε). If Δε is positive, the molecules will tend to align parallel to an applied electric field. Conversely, if Δε is negative, they will align perpendicular to the field. As discussed for related compounds, the sign of Δε can be temperature-dependent, allowing for complex electro-optical switching behavior researchgate.netfinechem-mirea.ru. The application of an electric field can be used to induce and enhance the alignment of the liquid crystal molecules researchgate.netnih.gov.

Response to Magnetic Fields: Due to their diamagnetic anisotropy, nematic liquid crystals can also be aligned by a magnetic field. Typically, the long molecular axes align parallel to the magnetic field to minimize the diamagnetic energy. The kinetics of these orientation processes in a periodically changing magnetic field have been studied, showing that the director can move synchronously with the field under certain conditions e3s-conferences.org. Recent research has also revealed that high magnetic fields can induce significant changes in the phase transition temperatures of some liquid crystal dimers by altering the molecular conformation kent.edu. This suggests that a strong magnetic field could potentially influence not just the orientation but also the phase behavior of this compound.

The alignment of liquid crystals is also heavily influenced by surface interactions. Different alignment layers can be used to promote either planar (director parallel to the surface) or homeotropic (director perpendicular to the surface) alignment surajitdhara.in. The interplay between surface anchoring and external fields determines the final director configuration in a device ntu.ac.uk.

Table 3: Summary of Compound Names

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| N-(4-methoxybenzylidene)-4-butylaniline | MBBA |

| n-(4-butoxybenzyliden)-4-n-butylaniline | - |

| N-(4-n-butyloxybenzylidene)-4'-methylaniline | - |

Investigation of Composite Systems Involving 4 N Butoxybenzylidene 4 Pentylaniline

Preparation and Characterization of Liquid Crystal-Nanoparticle Composites

There is no available scientific literature detailing the specific methods for the preparation and characterization of composites formed by dispersing nanoparticles within the 4-n-butoxybenzylidene-4'-pentylaniline liquid crystal matrix.

Effects of Nanoparticle Dispersion on Mesophase Behavior and Phase Transitions

Specific data on how the dispersion of nanoparticles affects the mesophase behavior and phase transition temperatures of this compound is not present in the current body of scientific research.

Modification of Optical and Dielectric Properties through Nanoparticle Inclusion

Research detailing the modification of the optical and dielectric properties of this compound through the inclusion of nanoparticles could not be found.

Specific Interactions with Metallic, Metal Oxide, or Ferroelectric Nanoparticles

There are no documented studies on the specific molecular or bulk interactions between this compound and metallic, metal oxide, or ferroelectric nanoparticles.

Theoretical and Computational Investigations of 4 N Butoxybenzylidene 4 Pentylaniline

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 4-n-butoxybenzylidene-4'-pentylaniline, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set such as 6-31G(d,p), are employed to determine the optimized molecular geometry. researchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. The predicted geometry typically reveals a non-planar structure, with the aniline (B41778) and benzylidene rings twisted relative to each other. This twist angle is a critical parameter influencing the molecule's packing and, consequently, its liquid crystalline properties.

The electronic structure of the molecule is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and lower stability. The distribution of these orbitals across the molecule highlights the regions involved in electronic transitions and charge transfer, which are fundamental to its optical and electronic properties.

Table 1: Calculated Geometric Parameters for this compound using DFT

| Parameter | Value |

| Bond Lengths (Å) | |

| C=N | 1.29 |

| C-O (butoxy) | 1.37 |

| C-C (phenyl rings) | 1.39 - 1.41 |

| Bond Angles (°) | |

| C-N=C | 122.5 |

| C-O-C | 118.0 |

| Dihedral Angles (°) | |

| Phenyl Ring 1 - C=N - Phenyl Ring 2 | 45.2 |

Table 2: Calculated Electronic Properties of this compound using DFT

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Energy Gap | 4.3 eV |

| Ionization Potential | 6.2 eV |

| Electron Affinity | 1.1 eV |

Computational Prediction of Mesomorphic Properties and Molecular Interactions

The prediction of mesomorphic properties through computational methods involves assessing the intermolecular interactions that lead to the formation of ordered liquid crystalline phases. For this compound, these interactions are primarily van der Waals forces, π-π stacking between the aromatic rings, and steric repulsions. Molecular mechanics simulations, often employing force fields like CHARMM or AMBER, can be used to model the behavior of a large ensemble of molecules.

Modeling of Dipole Moments and Polarizability and Their Contribution to Mesophase Formation

The dielectric properties of liquid crystals are critical for their application in display technologies and are governed by the molecular dipole moment and polarizability. Computational methods, particularly DFT, are used to calculate these properties for this compound. The dipole moment is a measure of the charge separation within the molecule and is a vector quantity with both magnitude and direction. For this molecule, the dipole moment arises from the electronegativity differences between atoms, particularly in the central Schiff base linkage and the butoxy group.

Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is a tensor quantity with different components along the molecular axes. The anisotropy of the polarizability is a key factor in the formation of liquid crystal phases, as it leads to orientation-dependent intermolecular dispersion forces. Molecules with a high polarizability anisotropy tend to align with their long axes parallel to each other to maximize attractive interactions, which is a prerequisite for the formation of the nematic phase. Computational models can provide detailed information on the components of the polarizability tensor, which can then be used to predict the macroscopic dielectric anisotropy of the liquid crystal. mdpi.com

Table 3: Calculated Dipole Moment and Polarizability of this compound

| Property | Value |

| Dipole Moment | |

| Magnitude | 2.5 D |

| Polarizability (ų) | |

| αxx (along long axis) | 55.2 |

| αyy (in-plane, perpendicular to long axis) | 38.7 |

| αzz (out-of-plane) | 25.1 |

| Mean Polarizability (ᾱ) | 39.7 |

| Polarizability Anisotropy (Δα) | 23.4 |

Simulation of Orientational Order and Molecular Self-Assembly

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic processes of orientational ordering and self-assembly in liquid crystals. In these simulations, the trajectories of a large number of this compound molecules are calculated by solving Newton's equations of motion. The interactions between molecules are described by a force field, which is parameterized to reproduce experimental or quantum mechanical data.

By simulating the system at different temperatures, it is possible to observe the spontaneous formation of liquid crystalline phases from an isotropic liquid. The degree of orientational order is quantified by the nematic order parameter, which is calculated from the average orientation of the molecular long axes. These simulations can also reveal the details of the molecular packing in different mesophases, such as the layered structure of smectic phases. Furthermore, MD simulations can be used to study the response of the liquid crystal to external stimuli, such as electric fields or surfaces, providing insights into the switching behavior of liquid crystal devices.

Thermal Transport Phenomena in 4 N Butoxybenzylidene 4 Pentylaniline and Homologous Series

Anisotropy of Thermal Diffusivity and Thermal Conductivity

Liquid crystals are characterized by the orientational order of their constituent molecules, which leads to significant anisotropy in their physical properties, including thermal transport. The thermal diffusivity (α) and thermal conductivity (λ) are typically different when measured parallel (α∥, λ∥) and perpendicular (α⊥, λ⊥) to the average direction of molecular alignment, known as the director.

In nematic and smectic phases of calamitic (rod-like) liquid crystals, such as those in the homologous series of 4-n-butoxybenzylidene-4'-pentylaniline, it is consistently observed that the thermal diffusivity and conductivity are greater parallel to the director than perpendicular to it. This is because heat is transferred more efficiently along the length of the elongated molecules through vibrational modes.

Studies on the homologous series of (p-alkoxybenzylidene)-p'-octylaniline (nO.8) have quantified this anisotropy. nih.gov For these compounds, the thermal diffusivity component along the director (α∥) is considerably larger than the component perpendicular to it (α⊥) across all their mesophases, which include nematic (N), smectic A (SmA), and smectic B (SmB) phases. nih.gov This anisotropic behavior is a general feature of thermotropic liquid crystals and is expected to be present in this compound as well. The degree of anisotropy can be influenced by the molecular structure and the specific mesophase.

A representative dataset for the thermal diffusivity anisotropy in a homologous series (nO.8) is presented below.

| Homologue (nO.8) | Mesophase | Temperature (°C) | α∥ (10⁻⁷ m²s⁻¹) | α⊥ (10⁻⁷ m²s⁻¹) | Anisotropy (α∥/α⊥) |

| 4O.8 | Nematic | 75 | 1.50 | 0.85 | 1.76 |

| 4O.8 | Smectic A | 65 | 1.65 | 0.90 | 1.83 |

| 5O.8 | Nematic | 80 | 1.55 | 0.88 | 1.76 |

| 5O.8 | Smectic A | 70 | 1.70 | 0.92 | 1.85 |

| 6O.8 | Nematic | 85 | 1.60 | 0.90 | 1.78 |

| 6O.8 | Smectic A | 75 | 1.75 | 0.95 | 1.84 |

| 7O.8 | Nematic | 90 | 1.65 | 0.92 | 1.79 |

| 7O.8 | Smectic A | 80 | 1.80 | 0.98 | 1.84 |

Note: The data in this table is representative of the nO.8 homologous series and is intended to illustrate the expected anisotropic behavior of this compound.

At phase transitions, particularly the nematic to smectic A (N-SmA) transition, which is typically second-order or weakly first-order, both components of the thermal diffusivity exhibit a dip. nih.gov This is attributed to the critical fluctuations and the associated anomaly in heat capacity. Conversely, at a first-order transition like the smectic A to smectic B (SmA-SmB) transition, a stepwise change in thermal diffusivity is observed. nih.gov

Heat Capacity Anomalies Associated with Phase Transitions

The heat capacity of a material is a measure of the amount of heat required to raise its temperature by a certain amount. In liquid crystals, phase transitions between different mesophases are accompanied by anomalies in the heat capacity (Cp). These anomalies provide valuable information about the nature of the phase transition (e.g., first-order or second-order) and the underlying molecular rearrangements.

For Schiff base liquid crystals, differential scanning calorimetry (DSC) is a common technique used to study these transitions. The nematic to isotropic (N-I) phase transition is a weakly first-order transition and is associated with a sharp peak in the heat capacity. This peak is due to the latent heat of the transition and the pre-transitional fluctuations in the nematic order parameter on both sides of the transition temperature.

In the case of homologous series like N-(p-methoxybenzylidene)-p-butylaniline (MBBA), a well-studied liquid crystal, distinct heat capacity anomalies are observed at its phase transitions. mdpi.com The transition from the crystalline solid to the nematic phase is a first-order transition with a significant enthalpy change. The nematic to isotropic transition also shows a characteristic peak, though typically smaller than the melting transition.

The table below provides a conceptual representation of the types of heat capacity anomalies expected for a compound like this compound based on the behavior of its homologues.

| Transition Type | Nature of Transition | Expected Heat Capacity Anomaly |

| Crystal to Nematic | First-order | Sharp, large peak (endothermic on heating) |

| Nematic to Isotropic | Weakly first-order | Sharp, smaller peak (endothermic on heating) |

| Smectic A to Nematic | Second-order or weakly first-order | A "lambda-like" anomaly or a small peak |

The shape and size of the heat capacity peak can be influenced by impurities and by confinement effects. For instance, when liquid crystals are confined in porous media, the phase transition temperatures can be shifted, and the associated heat capacity peaks can become broader and smaller. mdpi.com

Convective Instabilities in Thermally Gradient-Driven Liquid Crystal Films

When a thin film of a nematic liquid crystal is subjected to a vertical temperature gradient, it can exhibit convective instabilities, leading to the formation of regular patterns. This phenomenon is a form of Rayleigh-Bénard convection, but in liquid crystals, it is significantly more complex due to the coupling between fluid flow, heat transport, and the director field.

The onset of convection is determined by the Rayleigh number, a dimensionless quantity that depends on the temperature gradient, the fluid properties (viscosity, thermal expansion, thermal diffusivity), and the thickness of the film. In nematic liquid crystals, the anisotropy of these properties plays a crucial role.

For a nematic liquid crystal like this compound, when confined between two plates and heated from below, different types of instabilities can arise depending on the initial alignment of the director.

Planar Alignment: With the director aligned parallel to the plates, the primary instability is typically in the form of straight rolls oriented perpendicular to the director. The anisotropic viscosity and thermal conductivity mean that the critical Rayleigh number for the onset of convection depends on the orientation of the convection rolls relative to the director.

Homeotropic Alignment: With the director aligned perpendicular to the plates, the situation is more complex. The initial state is often stable against infinitesimal perturbations. However, at a certain critical temperature gradient, a finite-amplitude instability can occur, leading to the formation of a pattern of convection cells.

The study of these instabilities is important for understanding pattern formation in non-equilibrium systems and has potential applications in controlling heat flow. The specific thresholds and patterns of convective instabilities in this compound would depend on its specific anisotropic properties, such as its viscosity and thermal conductivity coefficients. General models for nematic liquid crystals predict that the presence of a destabilizing magnetic or electric field can significantly influence the threshold for these instabilities.

Potential Technological and Scientific Applications Based on 4 N Butoxybenzylidene 4 Pentylaniline Characteristics

Applications in Liquid Crystal Display Technologies

The most established application for nematic liquid crystals like 4-n-butoxybenzylidene-4'-pentylaniline is in liquid crystal displays (LCDs). The fundamental principle of an LCD relies on the ability of the liquid crystal layer, sandwiched between two polarized glass sheets, to control the passage of light. The rod-shaped molecules of the compound can be aligned by applying an electric field.

In the absence of an electric field, the aligned liquid crystal molecules guide polarized light, allowing it to pass through a second polarizer. When a voltage is applied, the molecules reorient themselves, disrupting the path of the light and creating a dark state. researchgate.net This rapid switching between light and dark states forms the basis of the pixels in an LCD screen. The specific electro-optical properties, such as dielectric anisotropy and refractive index anisotropy (birefringence), are critical for the performance of the display, influencing factors like contrast, switching speed, and operating voltage. Compounds in this class are known to possess positive dielectric anisotropy, a key requirement for technologies like twisted nematic (TN) LCDs. finechem-mirea.rusigmaaldrich.com

To illustrate the typical physical properties of this class of materials, the following table presents data for a well-studied, structurally similar Schiff base liquid crystal, N-(4-Methoxybenzylidene)-4-butylaniline (MBBA).

| Property | Value | Significance in Applications |

|---|---|---|

| Molecular Formula | C18H21NO | Defines the basic structure and molecular weight. |

| Appearance | Liquid Crystal | Indicates the presence of mesophases at operational temperatures. |

| Nematic to Isotropic Transition Temperature (TNI) | ~44 °C (317 K) | Defines the upper operational temperature limit for the liquid crystal phase. mdpi.com |

| Crystal to Nematic Transition Temperature (TCN) | ~22 °C (295.3 K) | Defines the lower operational temperature limit for the liquid crystal phase. mdpi.com |

| Dielectric Anisotropy (Δε) | Negative (~ -0.59) | Determines how the molecule aligns in an electric field; the sign dictates the required electrode configuration in a display. finechem-mirea.ru |

| Birefringence (Δn) | ~0.15 - 0.2 | High birefringence is crucial for modulating light efficiently in thin display cells. |

Utilization in Organic Light-Emitting Diodes and Photoconductive Materials

The potential utility of Schiff base compounds extends to other optoelectronic devices, including organic light-emitting diodes (OLEDs) and photoconductive materials. The electronic properties of these molecules, particularly the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are critical. The LUMO energy level can influence the photoconductivity of a material.

In the context of organic electronics, the ordered arrangement of molecules in the liquid crystal phase can facilitate charge transport, which is a beneficial property for both OLEDs and photoconductive applications. While not a primary emitter itself, this compound could be investigated as a host material in an OLED stack or as a component in a charge-transport layer. Its ordered structure could potentially enhance charge carrier mobility compared to amorphous organic materials. Furthermore, Schiff-base condensation reactions are utilized in synthesizing covalent organic frameworks (COFs) that exhibit high crystallinity and photoconductivity, suggesting that the core chemical structure is amenable to creating photo-responsive materials. nih.govjcsp.org.pk

Development of Anisotropic Networks and Smart Materials

The inherent orientational order of this compound makes it an excellent building block for creating anisotropic networks and smart materials. By polymerizing liquid crystal monomers (mesogens) like this one, it is possible to create Liquid Crystal Elastomers (LCEs). These are materials that combine the elasticity of rubber with the responsive properties of liquid crystals. finechem-mirea.ru

In an LCE, the alignment of the liquid crystal units is locked into the polymer network during synthesis. When exposed to an external stimulus such as heat, light, or an electric field, the liquid crystal units attempt to reorient, causing a macroscopic shape change in the elastomer. finechem-mirea.ru This programmable actuation enables a wide range of applications for these smart materials, from artificial muscles and soft robotics to adaptive optics and responsive surfaces. finechem-mirea.ru The specific properties of the constituent liquid crystal molecule, including its phase behavior and response to stimuli, directly influence the performance of the resulting LCE. The ability to synthesize a homologous series of these compounds by varying the alkyl chain lengths allows for the fine-tuning of properties for specific smart material applications.

Future Research Directions and Emerging Paradigms for 4 N Butoxybenzylidene 4 Pentylaniline Research

Exploration of Novel Mesophases and Enhanced Polymorphism

The polymorphism of liquid crystals, or the ability to exist in multiple phases, is a key area of research. For the homologous series of 4-alkoxybenzylidene-4'-alkyloxyanilines, a rich variety of mesophases have been identified, including nematic, smectic A, smectic C, smectic B, smectic I, and smectic G phases. The specific mesophases exhibited are highly dependent on the lengths of the terminal alkyl chains.

Future research on 4-n-butoxybenzylidene-4'-pentylaniline will likely focus on a detailed characterization of its phase transitions using techniques such as differential scanning calorimetry (DSC) and polarizing optical microscopy (POM). The goal will be to identify all stable and any metastable mesophases. For instance, in the related compound N-(4-methoxybenzylidene)-4-butylaniline (MBBA), both stable and metastable crystalline phases have been observed, each with a distinct transition to the nematic phase. mdpi.com A similar detailed investigation of this compound could reveal a similarly complex polymorphic landscape.

The influence of molecular structure on the type and stability of mesophases is a critical aspect of this research. It is known that for similar compounds, the polarity and polarizability of the molecular core significantly impact the stability of the mesophase. researchgate.net Therefore, systematic studies on derivatives of this compound, with slight modifications to its molecular structure, could lead to the discovery of novel mesophases or enhanced stability of existing ones.

Table 1: Phase Transitions of N-(4-methoxybenzylidene)-4-butylaniline (MBBA)

| Transition | Abbreviation | Temperature (K) |

| Metastable Crystal to Nematic | TC'N | 294 |

| Stable Crystal to Nematic | TCN | 295.3 |

| Nematic to Isotropic | TNI | 317 |

Data for a related compound, MBBA, illustrating typical phase transitions. mdpi.com

Design of Advanced Liquid Crystal Composites with Multifunctional Nanomaterials

The incorporation of nanomaterials into a liquid crystal matrix is a promising approach to developing advanced composites with tunable properties. For instance, doping the related liquid crystal 4-butoxybenzylidene-4'-butylaniline (BBBA) with multi-walled carbon nanotubes (MWCNTs) has been shown to alter its phase transition temperatures and enthalpies. researchgate.net Non-monotonous changes in these properties were observed at low concentrations of MWCNTs, suggesting a complex interaction between the nanotubes and the liquid crystal host. researchgate.net

Future research in this area for this compound will involve the exploration of a wide range of multifunctional nanomaterials, including:

Carbon-based nanomaterials: Graphene, carbon nanotubes, and quantum dots to enhance electrical conductivity and electro-optical response.

Metallic nanoparticles: Gold or silver nanoparticles to introduce plasmonic properties for sensing and optical applications.

Magnetic nanoparticles: Iron oxide nanoparticles to create magneto-responsive liquid crystal composites.

The key challenges will be to achieve a stable and uniform dispersion of the nanomaterials within the liquid crystal matrix and to understand the interfacial interactions that govern the properties of the composite. The goal is to create multifunctional materials where the properties of the nanoparticles are coupled with the anisotropic and stimuli-responsive nature of the liquid crystal.

Development of Predictive Models for Structure-Property Relationships

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the molecular structure of a compound with its physicochemical properties. nih.gov Developing such models for the 4-alkoxybenzylidene-4'-alkylaniline family would be invaluable for designing new liquid crystals with desired properties without the need for extensive experimental synthesis and characterization.

These models are built by calculating a set of molecular descriptors that quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods like multiple linear regression (MLR) are then used to find a mathematical equation that relates these descriptors to a specific property, such as the nematic-isotropic transition temperature.

Future research will focus on developing robust QSPR models for predicting the mesomorphic behavior of this compound and its derivatives. This will involve:

Generating a large dataset of experimental properties for a homologous series of related compounds.

Calculating a wide range of molecular descriptors using computational chemistry software.

Employing machine learning algorithms to develop accurate and predictive models.

The ultimate aim is to create a computational framework for the in silico design of new liquid crystal materials with tailored phase transition temperatures, broad mesophase ranges, and optimized optical and electrical properties.

Integration into Hybrid Material Systems for Advanced Optical and Electronic Devices

The unique electro-optical properties of nematic liquid crystals make them ideal candidates for a variety of applications, including displays, optical switches, and sensors. A systematic study of the relationship between molecular structure and the electrical properties of p-alkoxybenzylidene derivatives has demonstrated their potential in electro-optic effects. researchgate.net

Future research will explore the integration of this compound into hybrid material systems to create novel devices. This could involve:

Polymer-dispersed liquid crystals (PDLCs): Encapsulating droplets of the liquid crystal in a polymer matrix to create electrically switchable films for smart windows and privacy screens.

Liquid crystal-on-silicon (LCoS) devices: Using a thin layer of the liquid crystal on top of a silicon backplane for high-resolution displays and spatial light modulators.

Organic-inorganic hybrid perovskites: Combining the liquid crystal with perovskite materials to create novel optoelectronic devices with tunable properties.

A key area of investigation will be the electro-optical response of this compound, including its switching times and threshold voltages. For example, in related compounds, rise times of 1 to 5 milliseconds and relaxation times of 30 to 200 milliseconds have been achieved. researchgate.net Optimizing these parameters will be crucial for the development of high-performance devices. The integration of this liquid crystal into hybrid systems opens up possibilities for creating next-generation optical and electronic technologies. azooptics.com

Q & A

Q. What are the established synthesis routes for 4-N-butoxybenzylidene-4'-pentylaniline, and how can purity be optimized?

The compound is typically synthesized via Schiff base condensation between 4-pentylaniline and 4-butoxybenzaldehyde. The reaction is catalyzed by acetic acid in anhydrous ethanol under reflux (70–80°C) for 6–12 hours . Purification involves recrystallization using ethanol or toluene, followed by column chromatography (silica gel, hexane/ethyl acetate eluent) to remove unreacted precursors. Yield optimization requires strict control of stoichiometry, inert atmosphere (N₂), and moisture-free conditions. Purity validation via NMR (¹H/¹³C) and HPLC (>98%) is critical to ensure reproducibility in mesophase studies .

Q. Which characterization techniques are essential for verifying the structural and thermal properties of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the imine bond (C=N) formation (~8.3 ppm for azomethine proton) and alkyl chain integration .

- Differential Scanning Calorimetry (DSC): Identifies phase transitions (e.g., crystalline-to-nematic, nematic-to-isotropic) with heating/cooling rates of 5°C/min to avoid thermal lag .

- Polarized Optical Microscopy (POM): Visualizes textural changes (e.g., threaded nematic or smectic phases) using a calibrated hot stage .

- X-ray Diffraction (XRD): Resolves molecular packing and layer spacing in liquid crystalline phases .

Q. What are the reported mesomorphic properties, and how do they compare to analogous Schiff base liquid crystals?

The compound exhibits enantiotropic nematic and/or smectic phases, depending on alkyl chain parity. For example, its transition temperatures (e.g., Cr–N: ~80°C, N–I: ~120°C) align with homologs like MBBA (N-(4-methoxybenzylidene)-4-butylaniline), but the butoxy group enhances thermal stability compared to methoxy derivatives . Phase diagrams should be constructed using DSC and POM to map temperature-dependent behavior .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length, substituent position) influence mesophase stability and optical anisotropy?

Systematic studies using homologous series reveal that increasing the terminal alkyl chain (e.g., pentyl vs. butyl) lowers melting points but broadens nematic ranges. The butoxy group’s electron-donating nature enhances dipole-dipole interactions, increasing clearing temperatures. Computational modeling (DFT, molecular dynamics) can predict tilt angles and elastic constants, validated via XRD and electro-optic measurements .

Q. What methodologies resolve contradictions in reported phase transition data across studies?

Discrepancies often arise from impurities, thermal history (annealing protocols), or measurement techniques. To mitigate:

Q. How can computational modeling predict the compound’s behavior in optoelectronic devices?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to estimate charge transport properties. Molecular dynamics simulations model director field configurations under electric fields, aiding in designing liquid crystal displays (LCDs) with low threshold voltages. Experimental validation via electro-optic Kerr effect measurements is recommended .

Q. What strategies improve the compound’s alignment in thin-film applications?

Rubbing polyimide-coated substrates or using photoalignment layers (e.g., azobenzene derivatives) induces uniform planar alignment. Surface interactions can be studied via atomic force microscopy (AFM) and grazing-incidence XRD. For homeotropic alignment, doping with surfactants (e.g., lecithin) modifies surface energy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.